molecular formula C11H11Cl B1365319 7-Chloro-2-ethyl-1H-indene CAS No. 468756-78-7

7-Chloro-2-ethyl-1H-indene

Cat. No.: B1365319
CAS No.: 468756-78-7
M. Wt: 178.66 g/mol
InChI Key: QBWFKUHFFIDVTA-UHFFFAOYSA-N
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Description

7-Chloro-2-ethyl-1H-indene is a chemical compound with the molecular formula C11H11Cl It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorine atom at the 7th position and an ethyl group at the 2nd position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-ethyl-1H-indene typically involves the chlorination of 2-ethylindene. One common method includes the reaction of 2-ethylindene with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 7th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 7-chloro-2-ethylindane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives. For example, reacting with sodium methoxide can yield 7-methoxy-2-ethyl-1H-indene.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: this compound-3-one.

    Reduction: 7-Chloro-2-ethylindane.

    Substitution: 7-Methoxy-2-ethyl-1H-indene.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H9Cl
  • Molecular Weight : 196.63 g/mol
  • IUPAC Name : 7-Chloro-2-ethyl-1H-indene

This compound features a chlorine atom at the seventh position of the indene structure, which influences its reactivity and potential interactions with biological systems.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new compounds for pharmaceuticals and agrochemicals.

Synthesis Methods :

  • Chlorination of indene derivatives.
  • Carboxylation processes under high pressure and temperature conditions.

Biology

Research has focused on the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound may interact with specific enzymes and receptors, influencing metabolic pathways critical for cellular functions.

Biological Activities :

  • Antimicrobial: Effective against several microbial strains, indicating broad-spectrum activity.
  • Anti-inflammatory: Modulates inflammatory pathways, suggesting therapeutic benefits in chronic inflammatory conditions.
  • Antiviral: Preliminary studies indicate inhibition of viral replication mechanisms.

Medicine

The compound is being investigated for its therapeutic applications, particularly in drug development targeting specific diseases. Its ability to act as an enzyme inhibitor makes it a candidate for further research in pharmacology.

Study on Antimicrobial Activity

A study evaluated the efficacy of this compound against various bacterial strains. Results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Inflammatory Response Modulation

In vitro studies demonstrated that this compound reduced the expression of pro-inflammatory cytokines when cells were exposed to inflammatory stimuli. This suggests its potential use in developing therapies for diseases such as arthritis or inflammatory bowel disease.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various microbial strains
Anti-inflammatoryModulates inflammatory cytokine expression
AntiviralPotential inhibition of viral replication

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary research suggests that while the compound is stable under physiological conditions, it may undergo metabolic transformations that affect its bioactivity over time.

Mechanism of Action

The mechanism of action of 7-Chloro-2-ethyl-1H-indene and its derivatives largely depends on their specific molecular targets and pathways. In biological systems, these compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For instance, derivatives of indene have been shown to inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    2-Ethylindene: Lacks the chlorine atom at the 7th position, making it less reactive in certain substitution reactions.

    7-Bromo-2-ethyl-1H-indene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

    2-Ethyl-1H-indene-3-one: An oxidized form of 2-ethylindene, used in different chemical reactions and applications.

Uniqueness: 7-Chloro-2-ethyl-1H-indene is unique due to the presence of both an ethyl group and a chlorine atom on the indene ring. This combination of substituents provides distinct reactivity patterns and potential for diverse applications in research and industry.

Biological Activity

7-Chloro-2-ethyl-1H-indene is a chlorinated derivative of indene, characterized by the presence of a chlorine atom at the 7-position and an ethyl group at the 2-position of the indene ring. Its molecular formula is C₁₁H₁₁Cl. The unique structural features of this compound suggest that it may exhibit significant biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The presence of the chlorine atom and ethyl group affects the compound's reactivity and solubility, which are critical for its biological activity. The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution and other synthetic routes typical for indene derivatives. These methods allow for controlled production, enabling researchers to explore its biochemical interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. Similar compounds have shown that chlorinated indenes can lead to bioactive metabolites, suggesting potential therapeutic applications .

Case Studies and Research Findings

Research indicates that chlorinated compounds often exhibit varied biological effects, including anti-inflammatory and anticancer properties. For instance:

  • Anticancer Activity : In studies involving related indene derivatives, compounds similar to this compound demonstrated cytotoxic effects against cancer cell lines. The specific IC50 values for these compounds were reported in the low micromolar range, indicating significant potency.
  • Enzyme Interaction : Investigations into enzyme inhibition have shown that chlorinated indenes could potentially inhibit key enzymes involved in metabolic pathways. For example, some studies suggest that these compounds might interact with heat shock proteins (HSPs), which are crucial for protein folding and stability within cells .

Comparative Analysis

To better understand the biological potential of this compound, a comparison with structurally similar compounds can provide insight into its unique properties:

Compound NameMolecular FormulaUnique Features
7-Chloro-2-methyl-1H-indeneC₁₀H₉ClMethyl group instead of ethyl; different reactivity
5-Chloro-2,3-dihydro-1H-indeneC₁₀H₉ClOContains a carboxylic acid functional group
7-Bromo-2-methyl-1H-indeneC₁₀H₉BrBromine substituent; different electrophilic properties

The unique combination of chlorine and ethyl groups in this compound may influence both its reactivity and biological activity compared to these similar compounds.

Future Research Directions

While preliminary studies suggest promising biological activities for this compound, further research is necessary to elucidate its mechanisms of action fully. Future studies should focus on:

  • Quantitative Interaction Studies : Understanding how this compound interacts with specific biological targets.
  • In Vivo Studies : Assessing the pharmacokinetics and toxicity in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how structural modifications affect biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloro-2-ethyl-1H-indene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or halogenation of indene derivatives. For example:

  • Step 1 : Start with 1H-indene and introduce the ethyl group via alkylation using ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Step 2 : Chlorinate the intermediate at the 7-position using Cl₂ or SOCl₂, controlling stoichiometry to avoid over-halogenation.
  • Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield improvements (≥80%) require precise temperature control (0–5°C for chlorination) and inert atmospheres .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using chemical shift databases. For example, the ethyl group’s CH₂ protons appear at δ 1.2–1.4 ppm (triplet), while aromatic protons range from δ 6.8–7.5 ppm. Chlorine’s inductive effect deshields adjacent carbons .
  • IR Spectroscopy : Confirm C-Cl stretching at ~550–650 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹.
  • Mass Spectrometry (MS) : Look for molecular ion [M]⁺ at m/z 178.6 (C₁₁H₁₁Cl) and fragment ions (e.g., loss of ethyl or Cl groups) .
  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities (<2%) .

Advanced Research Questions

Q. What computational approaches are suitable for studying the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP ) with a 6-31G(d,p) basis set to calculate:
  • HOMO/LUMO energies for reactivity predictions.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Benchmarking : Compare computed vs. experimental UV-Vis spectra (λ_max) and ionization potentials. Adjust functionals (e.g., CAM-B3LYP for charge-transfer transitions) if discrepancies exceed 5% .
  • Software : Gaussian 16 or ORCA for simulations; VMD for visualization .

Q. How can discrepancies between experimental and computational data (e.g., bond lengths, reaction energetics) be resolved?

  • Methodological Answer :

  • Error Analysis : For bond lengths, compare X-ray crystallography data (e.g., C-Cl bond: 1.73 Å experimental ) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate inadequate basis sets or missing dispersion corrections (e.g., DFT-D3 ).
  • Thermochemical Data : If computed ΔH_f differs from calorimetry, re-evaluate exchange-correlation functionals. For example, the B3LYP functional underestimates atomization energies by ~3 kcal/mol; switch to M06-2X for better accuracy .
  • Validation : Use multi-reference methods (CASSCF) for conjugated systems to address electron correlation errors .

Q. Handling and Safety Considerations

  • Storage : Keep in amber vials at –20°C under argon to prevent degradation. Chlorinated compounds are light-sensitive .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid toxic HCl emissions .

Properties

IUPAC Name

7-chloro-2-ethyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl/c1-2-8-6-9-4-3-5-11(12)10(9)7-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWFKUHFFIDVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478594
Record name 7-CHLORO-2-ETHYL-1H-INDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468756-78-7
Record name 7-CHLORO-2-ETHYL-1H-INDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 12 L round-bottom flask was equipped with a mechanical stirrer, thermometer and reflux condenser. 385 g sodium butanoate (3.5 mol) and 2 L THF were added to form a slurry. 2.625 L lithium diisopropylamide, 2M in heptane/THF/ethylbenzene (5.25 mol, 50% excess) were added at ambient temperature, and then stirred for 24 hours. Then 705 g 2-chlorobenzyl chloride (4.375 mol, 25% excess) was added, and the reaction stirred for another 24 hours. Once completed, the reaction was quenched by adding 1500 mL H2O, and the solution allowed to separate. The aqueous layer, pH=13, was separated and neutralized by addition of 12N HCl to obtain pH=7.0, at which point a phase separation occurs. 2-(2-chlorobenzyl) butanoic acid was concentrated in the organic layer. Synthesis of 2-ethyl-7-chloroindene was completed by the same sequence of reactions and method as described in Example 1, beginning with the addition of SOCl2. See FIGS. 1 and 3. The product, 2-ethyl-7-chloroindene, was obtained by distillation at 110°-114° C. under 1-3 mm Hg. Yield was 205 g (33% overall) of a clear, colorless oil.
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sodium butanoate
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385 g
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heptane THF ethylbenzene
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705 g
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reactant
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Synthesis routes and methods II

Procedure details

A 12L round-bottom flask was equipped with a mechanical stirrer, thermometer and reflux condenser. 385 g sodium butanoate (3.5 mol) and 2L THF were added to form a slurry. 2.625L lithium diisopropylamide, 2M in heptane/THF/ethyl-benzene (5.25 mol, 50% excess) were added at ambient temperature, and then stirred for 24 hours. Then 705 g 2-chlorobenzyl chloride (4.375 mol, 25% excess) was added, and the reaction stirred for another 24 hours. Once completed, the reaction was quenched by adding 1500 mL H2O, and the solution allowed to separate. The aqueous layer, pH=13, was separated and neutralized by addition of 12N HCl to obtain pH=7.0, at which point a phase separation occurs. 2-(2-chlorobenzyl) butanoic acid was concentrated in the organic layer. Synthesis of 2-ethyl-7-chloroindene was completed by the same sequence of reactions and method as described in Example 1, beginning with the addition of SOCl2. See FIGS. 1 and 3. The product, 2-ethyl-7-chloroindene, was obtained by distillation at 110-114° C. under 1-3 mm Hg. Yield was 205 g (33% overall) of a clear, colorless oil.
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